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molecular formula C8H10N2O4 B8538163 dimethyl 2-methyl-1H-imidazole-4,5-dicarboxylate

dimethyl 2-methyl-1H-imidazole-4,5-dicarboxylate

Cat. No. B8538163
M. Wt: 198.18 g/mol
InChI Key: VDZTVYDVQVCQMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08772510B2

Procedure details

To a suspension of dimethyl 2-methyl-1H-imidazole-4,5-dicarboxylate (2 g, 10.1 mmol, prepared according to J. Med. Chem. 1989, 32, 119) in DMF (20 mL) was added under a nitrogen atmosphere potassium tert-butoxide (1.25 g, 11.1 mmol) at room temperature. The mixture was stirred for 15 min and iodomethane (694 μL, 11.1 mmol) was added. The reaction mixture was stirred for 2 h at the same temperature. The reaction mixture was poured into water (75 mL) and extracted with ethyl acetate (2×100 mL). The organic phase was washed water (3×50 mL) and brine (20 mL), dried and concentrated in vacuo to give 720 mg of crude product. The combined aqueous phases were back-extracted dichloromethane (4×50 mL), dried over MgSO4 and concentrated in vacuo to give another 1.4 g of crude product. The combined crude material was purified by flash chromatography (using silica gel and a MeOH/dichloromethane gradient) to give the product as colorless oil (1.89 g, 8.91 mmol, 88.3%). MS: M=213.1 (M+H)+
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step Two
Quantity
694 μL
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
reactant
Reaction Step Four
Name
MeOH dichloromethane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
88.3%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4]([C:11]([O:13][CH3:14])=[O:12])=[C:5]([C:7]([O:9][CH3:10])=[O:8])[N:6]=1.[CH3:15]C(C)([O-])C.[K+].IC.O>CN(C=O)C.CO.ClCCl>[CH3:10][O:9][C:7]([C:5]1[N:6]=[C:2]([CH3:1])[N:3]([CH3:15])[C:4]=1[C:11]([O:13][CH3:14])=[O:12])=[O:8] |f:1.2,6.7|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC=1NC(=C(N1)C(=O)OC)C(=O)OC
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.25 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
694 μL
Type
reactant
Smiles
IC
Step Four
Name
Quantity
75 mL
Type
reactant
Smiles
O
Step Five
Name
MeOH dichloromethane
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 2 h at the same temperature
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×100 mL)
WASH
Type
WASH
Details
The organic phase was washed water (3×50 mL) and brine (20 mL)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give 720 mg of crude product
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous phases were back-extracted dichloromethane (4×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give another 1.4 g of crude product
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC(=O)C=1N=C(N(C1C(=O)OC)C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.91 mmol
AMOUNT: MASS 1.89 g
YIELD: PERCENTYIELD 88.3%
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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